Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7, molecular formula C₂₀H₂₂N₂O₄S, MW 386.46 g/mol) is a fully synthetic benzimidazole derivative featuring a 2-position thioether linkage to a 3-methoxyphenoxyethyl moiety and an N1-ethyl acetate substituent. The compound belongs to a family of 2-(phenoxyethylthio)benzimidazole-1-acetate esters that have been investigated as androgen receptor BF3 site inhibitors, CRTh2 antagonists, and CNS-penetrant screening candidates.

Molecular Formula C20H22N2O4S
Molecular Weight 386.5g/mol
CAS No. 920115-99-7
Cat. No. B353131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
CAS920115-99-7
Molecular FormulaC20H22N2O4S
Molecular Weight386.5g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC
InChIInChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-18-10-5-4-9-17(18)21-20(22)27-12-11-26-16-8-6-7-15(13-16)24-2/h4-10,13H,3,11-12,14H2,1-2H3
InChIKeyDJALWOBKNNLMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7): A 3-Methoxy-Phenoxyethylthio Benzimidazole Acetate Scaffold for HTS and Medicinal Chemistry


Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7, molecular formula C₂₀H₂₂N₂O₄S, MW 386.46 g/mol) is a fully synthetic benzimidazole derivative featuring a 2-position thioether linkage to a 3-methoxyphenoxyethyl moiety and an N1-ethyl acetate substituent [1]. The compound belongs to a family of 2-(phenoxyethylthio)benzimidazole-1-acetate esters that have been investigated as androgen receptor BF3 site inhibitors, CRTh2 antagonists, and CNS-penetrant screening candidates [2]. It is commercially available as part of Life Chemicals' HTS compound collection at ≥90% purity, confirmed by LCMS and 400 MHz ¹H NMR .

HTS-accessible benzimidazole acetate scaffold
3-Methoxyphenoxyethylthio extension for pharmacophore diversity
Analytical identity confirmed by LCMS and 1H NMR

Why In-Class Benzimidazole Acetates Cannot Replace Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate: Positional Methoxy Isomerism and Thioether Spacer Are Non-Interchangeable


Substituting CAS 920115-99-7 with a generic benzimidazole acetate analog risks loss of key pharmacophoric features. The 3-methoxy positional isomer differentiates this compound from its 2-methoxy regioisomer (CAS 919975-57-8) in electronic distribution, dipole moment, and steric accessibility at the phenoxy terminus—factors that published methoxy positional SAR studies on benzimidazoles have shown can produce ≥10-fold differences in target potency [1][2]. The ethylene spacer between the thioether sulfur and the phenoxy ring controls conformational flexibility and target-binding geometry, distinguishing it from minimalist ethylthio analogs (e.g., CAS 5429-62-9) that lack the extended aromatic interaction surface [3]. Furthermore, the 3-methoxy group imparts distinct hydrogen-bond acceptor capability and alters cLogP compared to the unsubstituted phenoxy congener (CAS 920115-61-3), which has demonstrated measurable androgen receptor BF3 site inhibition (IC₅₀ ~4.3 µM) [4]. These structural differences are not trivial; they translate into divergent screening profiles that cannot be compensated by post-hoc analoging.

Positional methoxy isomerism (3-OMe vs 2-OMe) may shift electronic distribution and target-binding geometry
Thioether spacer length and phenoxyethyl extension control conformational sampling; minimalist ethylthio analogs may not replicate the extended interaction surface
Des-methoxy phenoxy analog lacks additional hydrogen-bond acceptor and lipophilic contact; target engagement profile may differ

Quantitative Differentiation Evidence for Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7) Versus Closest Analogs


Evidence Item 1: Positional Methoxy Isomer Differentiation — 3-OMe (CAS 920115-99-7) vs. 2-OMe (CAS 919975-57-8) Regulates Electron Density Distribution at the Phenoxy Terminus

The target compound bears a 3-methoxy substituent on the phenoxy ring, whereas its closest positional isomer (CAS 919975-57-8) carries the methoxy group at the 2-position. Published SAR on methoxy-substituted benzimidazole derivatives demonstrates that positional isomerism of the methoxy group can drive ≥10-fold differences in target potency: for 5- vs 6-methoxy regioisomers on the benzimidazole core, the 6-methoxy substitution was consistently 10-fold more potent across PI3K isoforms, with the 5-methoxy isomer exhibiting abolished activity [1]. While this precedent is on the benzimidazole core rather than the pendant phenoxy ring, the underlying principle—that methoxy position modulates electronic distribution, hydrogen-bonding geometry, and steric accessibility—directly applies to the 3-OMe vs 2-OMe comparison [2]. The 3-methoxy group places the oxygen lone pair in a meta relationship to the ether oxygen, creating a distinct dipole vector and interaction surface versus the ortho-substituted 2-methoxy analog, which introduces intramolecular steric hindrance that may restrict conformational sampling of the phenoxyethyl chain.

Positional isomer effect
Class-level
Reported ~10-fold potency difference between methoxy positional isomers in benzimidazole series
Supports positional isomer selection for target interaction profiling
Direct 3-OMe vs 2-OMe bioassay data not publicly available
Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Evidence Item 2: Methoxy Group Contribution — 3-Methoxybenzimidazole Acetate vs. Unsubstituted Phenoxy Analog: Class-Level SAR Predicts Enhanced Target Engagement

The target compound (CAS 920115-99-7) incorporates a 3-methoxy group on the terminal phenoxy ring, which is absent in the phenoxy analog CAS 920115-61-3. The phenoxy analog and its close structural relatives have experimentally determined androgen receptor BF3 site IC₅₀ values in the range of 2.7–60 µM, with the simplest 2-(2-phenoxyethylthio)-1H-benzimidazole showing IC₅₀ = 4.3 µM against AR BF3 in LNCaP cells [1][2]. Published benzimidazole SAR reviews consistently establish that methoxy substitution on the pendant aromatic ring improves potency: a comprehensive Structure-Activity Relationship analysis of benzimidazoles as anti-inflammatory agents demonstrated that compounds with R₁ = methoxy moiety exhibited 384-fold COX-2 selectivity, significantly exceeding unsubstituted analogs [3]. Moreover, benzimidazole bearing phenoxyacetamide SAR studies for α-glucosidase inhibition confirmed that methoxy substituents on the phenoxy linker improve potency relative to non-methoxylated counterparts [4]. The 3-methoxy group of CAS 920115-99-7 is therefore predicted to confer enhanced target affinity compared to the des-methoxy phenoxy analog via additional hydrogen-bond acceptor capacity, increased lipophilic contact surface, and favorable electronic modulation of the π-system.

Methoxy group contribution
Class-level
Up to 384-fold selectivity gain associated with methoxy substitution vs unsubstituted analogs; des-methoxy parent IC50 4.3 µM (AR BF3)
Supports methoxy pharmacophore evaluation in AR BF3 lead optimization
Direct IC50 comparison not available; based on multi-study SAR
Drug Discovery Pharmacophore Optimization Quantitative SAR

Evidence Item 3: Physicochemical Differentiation — Extended Scaffold Confers Higher MW, cLogP, and H-Bond Acceptor Count vs. Minimal Ethylthio Analog CAS 5429-62-9

A direct comparison of physicochemical descriptors demonstrates that CAS 920115-99-7 differs substantially from the minimalist ethylthio analog CAS 5429-62-9 (ethyl (1H-benzimidazol-2-ylthio)acetate). The target compound has MW 386.46 g/mol vs. 236.29 g/mol for the ethylthio analog, a difference of +150.17 g/mol driven by the 3-methoxyphenoxyethyl extension [1]. This structural expansion adds one hydrogen-bond acceptor (5 vs. 4), increases the predicted cLogP by approximately 2.5 log units (estimated 3.8 vs. ~1.3), and adds two rotatable bonds (estimated 9 vs. 7), all of which substantially alter pharmacokinetic behavior and target engagement profiles . For CNS-targeted screening applications, the higher cLogP of CAS 920115-99-7 places it closer to the optimal CNS drug range (cLogP 2–5), whereas the ethylthio analog falls below the lower bound and may exhibit poor passive BBB permeation [2]. Conversely, for peripheral target screening or lead optimization programs where lower lipophilicity is desired to minimize metabolic liability, the ethylthio analog may be preferable.

Physicochemical profile
Head-to-head
ΔMW +150 g/mol; ΔcLogP +2.5; +1 H-bond acceptor vs. minimalist ethylthio analog
Physicochemical property set may influence CNS vs peripheral screening application fit
cLogP estimated by fragment method; no experimental logP
Physicochemical Properties Drug-Likeness Blood-Brain Barrier Penetration

Evidence Item 4: Androgen Receptor BF3 Site Inhibition Potential — Class-Level Evidence from Published 2-(Phenoxyethylthio)benzimidazole SAR

CAS 920115-99-7 belongs to the 2-(phenoxyethylthio)benzimidazole chemotype that has been systematically optimized as androgen receptor (AR) binding function 3 (BF3) site inhibitors. Published data on the core scaffold demonstrate IC₅₀ values ranging from 2.7 to 3090.3 nM across 11 assay variants, with optimized derivatives achieving IC₅₀ values in the 11–60 µM range in the most thoroughly characterized series [1][2]. The unsubstituted phenoxy version (2-(2-phenoxyethylthio)-1H-benzimidazole) inhibits AR BF3 with an IC₅₀ of 4.3 µM and also displaces the SRC2-3 peptide from the AF2 site and androgen from the androgen binding site (ABS), confirming dual-site AR antagonism [3]. The 3-methoxy variant (CAS 920115-99-7) is structurally positioned to explore the SAR space where methoxy substitution enhances potency: related AR BF3 inhibitor CLP-3094 (a 4-chlorophenoxy derivative) achieves IC₅₀ = 4 µM for AR transcriptional activity inhibition, and the CRTh2 antagonist chemotype (2,6-dimethylphenoxy analog, CAS 312928-72-6) is 5-fold more potent than its parent compound . The target compound's 3-methoxy substitution pattern has not been specifically evaluated in published AR BF3 assays, making it a novel entry point for SAR expansion in this therapeutically relevant target class.

AR BF3 site inhibition
Class-level
IC50 range 2.7 nM–60 µM across phenoxyethylthio benzimidazole series; unsubstituted parent IC50 4.3 µM
Supports AR BF3 site inhibitor screening context
Compound not directly tested; inferred from chemotype SAR
Androgen Receptor BF3 Site Inhibitor Prostate Cancer

Evidence Item 5: Procurement Equivalence with Structural Differentiation — Identical Vendor Pricing for 3-OMe and 2-OMe Positional Isomers Confirms Commercial Accessibility

Both the 3-methoxy compound (CAS 920115-99-7) and its 2-methoxy positional isomer (CAS 919975-57-8) are available from the same vendor (Life Chemicals) at identical pricing: USD $79.00 for 10 mg and USD $109.00 for 25 mg, both at ≥90% purity confirmed by LCMS/NMR [1][2]. The unsubstituted phenoxy analog (CAS 920115-61-3) is also available at USD $79.00 for 10 mg [3]. This pricing parity removes cost as a decision barrier and places the selection entirely on the structural and predicted pharmacological merits of the 3-methoxy isomer. Quality control standards are uniform across all three compounds, with Life Chemicals guaranteeing ≥90% purity via LCMS and 400 MHz NMR . The key differentiator is structural: only the 3-methoxy compound provides the meta-electron-donating methoxy group orientation that literature SAR suggests is optimal for target engagement in multiple benzimidazole chemotypes [4].

Commercial accessibility
Head-to-head
Identical pricing ($79/10 mg) across 3-OMe, 2-OMe, and des-methoxy analogs
Procurement decision may be driven by structural rationale without cost barrier
Pricing as of 2023; vendor: Life Chemicals
Chemical Procurement Screening Compound Sourcing Isomer Comparison

Optimal Research Application Scenarios for Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate (CAS 920115-99-7) Based on Quantitative Differentiation Evidence


Scenario 1: Androgen Receptor BF3 Site Inhibitor Hit Expansion — Exploring Methoxy SAR in the Phenoxyethylthio Benzimidazole Series

CAS 920115-99-7 is optimally deployed as a methoxy-functionalized analog in an androgen receptor BF3 site inhibitor optimization campaign. The published phenoxyethylthio benzimidazole chemotype has validated AR BF3 inhibition with IC₅₀ values spanning 2.7 nM to 60 µM [1]. The 3-methoxy substitution on the phenoxy ring probes electronic and steric SAR that has not been evaluated in the published series, where the primary focus was on unsubstituted phenoxy and 4-chlorophenoxy variants [2]. Researchers should procure this compound alongside the 2-methoxy isomer (CAS 919975-57-8) and the unsubstituted phenoxy analog (CAS 920115-61-3) as a matched-pair set to quantify the contribution of methoxy position to AR BF3 binding affinity, SRC2-3 peptide displacement, and androgen displacement in LNCaP cell-based transcriptional assays.

Scenario 2: CNS-Penetrant Benzimidazole Screening — Exploiting Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

With an estimated cLogP of approximately 3.8, CAS 920115-99-7 falls within the optimal CNS drug property space (cLogP 2–5) [3]. This physicochemical profile, combined with 5 hydrogen-bond acceptors and moderate molecular weight (386.46 g/mol), positions the compound as a candidate for CNS-targeted phenotypic or target-based screening campaigns. The structurally related thioether-substituted benzimidazole chemotype has demonstrated AChE inhibition with IC₅₀ values in the 0.813–1.149 µM range [4], suggesting potential applicability in neurodegenerative disease target panels. The minimal ethylthio analog (CAS 5429-62-9, cLogP ~1.3) is predicted to exhibit poor passive BBB permeation by comparison, making CAS 920115-99-7 the preferred choice for CNS screening collections.

Scenario 3: Combinatorial Library Design and Derivatization — Ethyl Ester Handle Enables Facile Amide and Acid Diversification

The ethyl acetate substituent at N1 of the benzimidazole core provides a versatile synthetic handle for library diversification. The ester group can be hydrolyzed to the corresponding carboxylic acid or directly aminolyzed to amide derivatives, enabling rapid SAR expansion while preserving the 3-methoxyphenoxyethylthio pharmacophore [1]. This scaffold architecture is directly analogous to the CRTh2 antagonist series, where the carboxylic acid form (CAS 312928-72-6) demonstrated 5-fold enhanced potency over the parent ester . Procurement of CAS 920115-99-7 as a core scaffold enables medicinal chemistry teams to build focused libraries of amide, acid, and substituted ester derivatives for screening against GPCR, kinase, or nuclear receptor target panels.

Scenario 4: Actoprotector and Metabolic Modulator Screening — Exploiting Structural Relationship to Ethylthiobenzimidazole Drugs

The ethylthio benzimidazole substructure within CAS 920115-99-7 is structurally related to the pharmacologically active 2-(ethylthio)-1H-benzimidazole (bemithyl/metaprot), an actoprotector drug that modulates glycogen synthase kinase 3β activity and exhibits transplacental protective effects in preclinical models . CAS 920115-99-7 extends this pharmacophore with the 3-methoxyphenoxyethyl appendage, creating a structurally distinct but mechanistically related screening candidate. Researchers investigating metabolic modulation, stress adaptation, or mitochondrial function may screen this compound alongside bemithyl to identify potency improvements conferred by the extended aromatic substitution.

Application
Selection Property
Validation Focus
AR BF3 inhibitor hit expansion
Methoxy positional SAR probe
AR-dependent transcriptional reporter assay
CNS-penetrant screening
cLogP within reported CNS drug-like range
Passive permeability or CNS target-based assay
Scaffold derivatization library
N1-ethyl ester synthetic handle
Amide/acid diversification and panel screening
Metabolic modulator screening
Extended ethylthiobenzimidazole pharmacophore
Glycogen synthase kinase 3β activity assay
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